molecular formula C23H21FN2O5S B3503884 ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate

ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate

Cat. No. B3503884
M. Wt: 456.5 g/mol
InChI Key: LUCNVMVIBHZAON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate, also known as FSPGB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FSPGB belongs to a class of compounds known as protease inhibitors, which are molecules that inhibit the activity of enzymes that break down proteins. In

Scientific Research Applications

Ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate has been studied for its potential therapeutic applications in various diseases, including cancer, HIV, and Alzheimer's disease. In cancer, ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate has been shown to inhibit the activity of proteases that are involved in the progression of cancer. In HIV, ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate has been studied as a potential inhibitor of the viral protease, which is essential for the replication of the virus. In Alzheimer's disease, ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate has been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the production of beta-amyloid plaques, which are a hallmark of the disease.

Mechanism of Action

Ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate works by inhibiting the activity of proteases, which are enzymes that break down proteins. By inhibiting protease activity, ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate can prevent the degradation of proteins that are important for various cellular processes. This can lead to the inhibition of disease progression in various conditions.
Biochemical and Physiological Effects:
ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate has been shown to have various biochemical and physiological effects. In cancer, ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate has been shown to inhibit the growth and proliferation of cancer cells. In HIV, ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate has been shown to inhibit the replication of the virus. In Alzheimer's disease, ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate has been shown to reduce the production of beta-amyloid plaques in the brain.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate is its specificity for proteases, which allows for targeted inhibition of specific enzymes. Additionally, ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate has been shown to have low toxicity in animal studies. However, one limitation of ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

Future research on ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate could focus on improving its solubility and bioavailability in vivo. Additionally, ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate could be studied in combination with other therapies to determine its efficacy in various diseases. Further research could also focus on identifying the specific proteases that are inhibited by ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate and their roles in disease progression.

properties

IUPAC Name

ethyl 4-[[2-(N-(4-fluorophenyl)sulfonylanilino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O5S/c1-2-31-23(28)17-8-12-19(13-9-17)25-22(27)16-26(20-6-4-3-5-7-20)32(29,30)21-14-10-18(24)11-15-21/h3-15H,2,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCNVMVIBHZAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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